Sialic acid lactone
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Overview
Description
Sialic acid lactone: is a derivative of sialic acids, which are a family of nine-carbon sugars commonly found at the terminal positions of glycan chains on glycoproteins and glycolipids. These compounds play crucial roles in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition. Sialic acid lactones are formed through the intramolecular cyclization of sialic acids, resulting in the formation of a lactone ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sialic acid lactones can be synthesized through the intramolecular lactonization of sialic acids. This process typically involves the activation of the carboxyl group of sialic acid, followed by cyclization to form the lactone ring. Common methods include:
Chemical Activation: Using carboxyl group activators such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Enzymatic Methods: Employing sialidases to cleave sialic acids from glycoproteins, followed by lactonization under controlled conditions.
Industrial Production Methods: Industrial production of sialic acid lactones is less common due to the complexity of the synthesis and the need for precise control over reaction conditions. advancements in biotechnological methods and enzymatic synthesis are paving the way for more efficient production processes .
Chemical Reactions Analysis
Types of Reactions: Sialic acid lactones undergo various chemical reactions, including:
Oxidation: Sialic acid lactones can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of sialic acid lactones can yield sialic acid derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and methylamine (MeNH₂) are employed in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Reduced sialic acid derivatives.
Substitution Products: Amide or ester derivatives.
Scientific Research Applications
Sialic acid lactones have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sialic acid lactones involves their interaction with specific molecular targets and pathways:
Molecular Targets: Sialic acid lactones primarily target sialic acid-binding proteins, such as lectins and selectins, which mediate cell-cell interactions and immune responses.
Pathways Involved: These compounds can modulate signaling pathways involved in immune responses, inflammation, and pathogen recognition by binding to their respective receptors.
Comparison with Similar Compounds
N-Acetylneuraminic Acid (Neu5Ac): The most common form of sialic acid, which can also form lactones under specific conditions.
N-Glycolylneuraminic Acid (Neu5Gc): Another sialic acid derivative with similar properties but differing in the presence of a glycolyl group.
3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid (KDN): A sialic acid analog with a hydroxyl group instead of an amino group at the C5 position.
Uniqueness: Sialic acid lactones are unique due to their lactone ring structure, which imparts distinct chemical and biological properties. This structural feature allows them to participate in specific reactions and interactions that are not possible with other sialic acid derivatives .
Properties
CAS No. |
116897-96-2 |
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Molecular Formula |
C18H25NO11 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[(2R)-2-[(1S,2S,5R,7S,8R)-8-acetamido-7-acetyloxy-5-methoxy-4-oxo-3,9-dioxabicyclo[3.3.1]nonan-2-yl]-2-acetyloxyethyl] acetate |
InChI |
InChI=1S/C18H25NO11/c1-8(20)19-14-12(27-10(3)22)6-18(25-5)17(24)29-15(16(14)30-18)13(28-11(4)23)7-26-9(2)21/h12-16H,6-7H2,1-5H3,(H,19,20)/t12-,13+,14+,15+,16-,18+/m0/s1 |
InChI Key |
CWJDLYOTRDFZEG-DGPLXJDWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@]2(C(=O)O[C@@H]([C@H]1O2)[C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC2(C(=O)OC(C1O2)C(COC(=O)C)OC(=O)C)OC)OC(=O)C |
Origin of Product |
United States |
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